molecular formula C8H12N2O B2634771 1-(1-Methylimidazol-2-yl)butan-2-one CAS No. 1342101-87-4

1-(1-Methylimidazol-2-yl)butan-2-one

Cat. No. B2634771
CAS RN: 1342101-87-4
M. Wt: 152.197
InChI Key: IRVYEMSPHLQFIT-UHFFFAOYSA-N
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Description

“1-(1-Methylimidazol-2-yl)butan-2-one” is a compound with the molecular weight of 152.2 . It is also known by its IUPAC name “1-(1-methyl-1H-imidazol-2-yl)-2-butanone” and has the InChI code "1S/C8H12N2O/c1-3-7(11)6-8-9-4-5-10(8)2/h4-5H,3,6H2,1-2H3" .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code "1S/C8H12N2O/c1-3-7(11)6-8-9-4-5-10(8)2/h4-5H,3,6H2,1-2H3" .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 152.2 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Applications

1-(1-Methylimidazol-2-yl)butan-2-one and its derivatives are utilized in the synthesis of various compounds and materials. For example, a bis(imidazolium) compound has been used for the selective oxidation of sulfides to sulfoxides, showcasing its potential in synthetic chemistry for generating sulfoxides in high yields under mild conditions (Manesh et al., 2015). Furthermore, coordination polymers with flexible bis(imidazolyl) ligands have been synthesized, demonstrating the role of such structures in constructing complex molecular architectures (Li et al., 2012).

Catalytic and Material Applications

The ionic liquid derivative 1-butyl-3-methylimidazol-2-ylidene borane represents an innovative approach in the realm of catalysis and material science. This compound is synthesized from readily available commercial reagents and exhibits promising characteristics for use in radical, ionic, and metal-catalyzed reactions (Bolt & Curran, 2017). Its liquid state at room temperature simplifies handling and expands its applicability in various chemical processes.

Nanoparticle Synthesis and Drug Delivery

In the field of nanotechnology and drug delivery, this compound derivatives have been explored for the preparation of starch nanoparticles using ionic liquid microemulsions. These nanoparticles exhibit potential in drug delivery applications due to their favorable properties, such as a narrow size distribution and the ability to form cross-linking bonds in starch molecules (Wang et al., 2016). The innovative synthesis approach highlights the versatility of imidazolium compounds in creating nanomaterials for biomedical applications.

Environmental and Green Chemistry

While not directly related to this compound, research on similar imidazolium-based compounds emphasizes the importance of considering environmental and safety aspects in the use of ionic liquids. Studies have called attention to the need for careful handling and assessment of the green solvent credentials of ionic liquids, underlining the complex balance between innovation and environmental responsibility (Swatloski et al., 2003).

properties

IUPAC Name

1-(1-methylimidazol-2-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-7(11)6-8-9-4-5-10(8)2/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVYEMSPHLQFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=NC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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